Udp galactosamine

Description

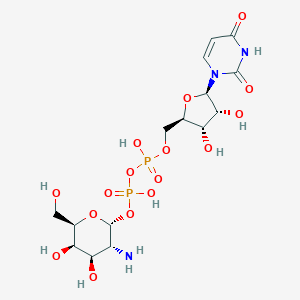

Structure

2D Structure

3D Structure

Properties

CAS No. |

17479-06-0 |

|---|---|

Molecular Formula |

C15H25N3O16P2 |

Molecular Weight |

565.32 g/mol |

IUPAC Name |

[(2R,3R,4R,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C15H25N3O16P2/c16-8-11(23)9(21)5(3-19)32-14(8)33-36(28,29)34-35(26,27)30-4-6-10(22)12(24)13(31-6)18-2-1-7(20)17-15(18)25/h1-2,5-6,8-14,19,21-24H,3-4,16H2,(H,26,27)(H,28,29)(H,17,20,25)/t5-,6-,8-,9+,10-,11-,12-,13-,14-/m1/s1 |

InChI Key |

CYKLRRKFBPBYEI-KBQKSTHMSA-N |

SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)N)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N)O)O |

Synonyms |

UDP galactosamine uridine 5'-diphosphogalactosamine uridine diphosphate galactosamine |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of UDP-Galactosamine in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) diphosphate (B83284) (UDP)-galactosamine and its acetylated form, UDP-N-acetylgalactosamine (UDP-GalNAc), are central nucleotide sugars in cellular metabolism. While UDP-GalNAc is the direct donor for the initiation of mucin-type O-glycosylation, a critical post-translational modification, the metabolic pathways that produce and utilize these molecules are intricate and vital for cellular function.[1] This technical guide provides an in-depth exploration of the biosynthesis of UDP-galactosamine and UDP-GalNAc, their roles in protein and lipid glycosylation, and their implications in disease, particularly cancer. Detailed experimental protocols for the quantification of these nucleotide sugars and the characterization of related enzyme kinetics are provided, alongside signaling pathway and workflow visualizations to facilitate a deeper understanding of these crucial metabolic intermediates.

Introduction: Distinguishing UDP-Galactosamine and UDP-N-acetylgalactosamine

In the landscape of cellular metabolism, it is crucial to distinguish between UDP-galactosamine (UDP-GalN) and its more commonly studied derivative, UDP-N-acetylgalactosamine (UDP-GalNAc). UDP-GalNAc is a nucleotide sugar composed of uridine diphosphate (UDP) and N-acetylgalactosamine (GalNAc).[1] It serves as the activated donor of GalNAc for transfer onto serine and threonine residues of proteins, a process that initiates mucin-type O-glycosylation.[2][3] This modification is fundamental to the structure and function of a vast number of proteins involved in cell signaling, immune defense, and lubrication.[1]

UDP-galactosamine, on the other hand, is the non-acetylated precursor. While less abundant, its metabolism is tightly linked to that of UDP-GalNAc. The primary route for UDP-GalNAc synthesis involves the acetylation of galactosamine-1-phosphate prior to its conversion to the UDP-sugar. However, pathways involving the direct synthesis and subsequent acetylation of UDP-galactosamine have also been described.[4][5] Understanding the interplay and regulation of both molecules is essential for a comprehensive view of cellular glycosylation.

Biosynthesis of UDP-Galactosamine and UDP-N-acetylgalactosamine

The cellular pool of UDP-GalNAc is maintained through a de novo synthesis pathway and a salvage pathway.

De Novo Synthesis: The primary de novo pathway for UDP-GalNAc synthesis begins with glucose and proceeds through the hexosamine biosynthetic pathway (HBP) to generate UDP-N-acetylglucosamine (UDP-GlcNAc). The final step in this pathway is the epimerization of UDP-GlcNAc to UDP-GalNAc, catalyzed by the enzyme UDP-galactose 4'-epimerase (GALE).[6][7]

Salvage Pathway: The salvage pathway utilizes free N-acetylgalactosamine or galactosamine. Galactosamine is first phosphorylated to galactosamine-1-phosphate by galactokinase (GALK). This is then converted to UDP-galactosamine. Alternatively, N-acetylgalactosamine can be phosphorylated to N-acetylgalactosamine-1-phosphate by N-acetylgalactosamine kinase (GALK2). This intermediate is then converted to UDP-GalNAc by UDP-N-acetylgalactosamine pyrophosphorylase (also known as UDP-glucose/galactose pyrophosphorylase or UGP2).[8]

The interconversion between UDP-GlcNAc and UDP-GalNAc by GALE is a critical regulatory point, balancing the pools of these two essential nucleotide sugars for glycoprotein (B1211001) and glycolipid biosynthesis.[6][7]

References

- 1. Uridine diphosphate N-acetylgalactosamine - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The metabolism of d-galactosamine and N-acetyl-d-galactosamine in rat liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of UDP-N-[1-14C]acetyl D-glucosamine and UDP-N-[1-14C]acetyl-D-galactosamine from [1-14C]acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human UDP-galactose 4′-epimerase (GALE) is required for cell-surface glycome structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of UDP-N-Acetylgalactosamine in Glycoprotein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc) is a critical activated sugar nucleotide that serves as the donor substrate for the initiation and elaboration of a vast array of glycans on proteins. Its precise biosynthesis, transport, and utilization by a large family of glycosyltransferases are fundamental to the correct folding, stability, and function of numerous glycoproteins. This technical guide provides an in-depth exploration of the role of UDP-GalNAc in both O-linked and N-linked glycoprotein (B1211001) synthesis. It details the biosynthetic pathways, the enzymatic machinery involved, and the implications of its dysregulation in significant human diseases, including cancer and cardiovascular conditions. Furthermore, this guide furnishes detailed experimental protocols for the study of UDP-GalNAc-centric glycosylation and presents quantitative data in a structured format to aid in research and development.

Introduction

Protein glycosylation is one of the most complex and prevalent post-translational modifications, profoundly impacting protein function, localization, and stability.[1] At the heart of many glycosylation pathways is the nucleotide sugar, Uridine Diphosphate N-acetylgalactosamine (UDP-GalNAc). This molecule is the essential donor of N-acetylgalactosamine (GalNAc) for the synthesis of glycoproteins. Most notably, it initiates the biosynthesis of mucin-type O-linked glycans, a process governed by a large family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts).[2][3][4] Alterations in the metabolism and utilization of UDP-GalNAc are increasingly recognized as hallmarks of various pathologies, making the enzymes and pathways involved attractive targets for therapeutic intervention.[5][6] This document serves as a comprehensive resource on the core functions of UDP-GalNAc in glycoprotein synthesis.

Biosynthesis of UDP-GalNAc

The cellular pool of UDP-GalNAc is tightly regulated and primarily supplied by the epimerization of UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine biosynthetic pathway (HBP).

The key enzyme in this conversion is UDP-galactose 4'-epimerase (GALE) . In most eukaryotes, GALE is a bifunctional enzyme that catalyzes the reversible interconversion of both UDP-glucose to UDP-galactose and, crucially, UDP-GlcNAc to UDP-GalNAc.[7][8][9] This places GALE at a critical metabolic nexus, balancing the pools of four essential nucleotide sugars required for the synthesis of thousands of glycoconjugates.[7] A secondary, or salvage, pathway also exists that can generate UDP-GalNAc from free GalNAc through the sequential action of a kinase (such as GalNAc kinase GK2) and a pyrophosphorylase (like UDP-GalNAc pyrophosphorylase AGX1).[10]

Caption: Biosynthetic pathways for UDP-GalNAc.

Role in Mucin-Type O-Linked Glycosylation

The most prominent role of UDP-GalNAc is to initiate mucin-type O-glycosylation. This process begins in the Golgi apparatus and is catalyzed by a large family of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts) , also known as GALNTs.[1][2][11]

These enzymes transfer a single GalNAc residue from UDP-GalNAc to the hydroxyl group of serine (Ser) or threonine (Thr) residues on a polypeptide chain.[4] This initial GalNAc-α1-O-Ser/Thr structure is known as the Tn antigen.[6][12] The human genome encodes for about 20 different ppGalNAc-T isoforms, each with distinct expression patterns and substrate specificities.[3][6] This diversity allows for the precise and hierarchical glycosylation of proteins. Some isoforms act as "initiating" enzymes on naked polypeptides, while others prefer to add GalNAc to already glycosylated peptides, a mechanism that contributes to the formation of dense O-glycan clusters characteristic of mucins.[2][4] This initial step is rate-limiting and determines the sites of O-glycan attachment, dictating the subsequent elaboration of complex glycan structures.[1][13]

Caption: Initiation of mucin-type O-linked glycosylation.

Role in N-Linked Glycosylation

While UDP-GlcNAc is the foundational sugar for the biosynthesis of the core N-glycan precursor, UDP-GalNAc plays a crucial role in the later diversification and terminal modification of N-glycan structures within the Golgi apparatus. After the initial N-glycan core is processed, various glycosyltransferases can add GalNAc residues to the non-reducing ends of the glycan chains. These terminal GalNAc moieties are important components of various glycan epitopes, including the Sda antigen and blood group A antigen.[14] The presence of terminal GalNAc on N-glycans can mediate specific biological recognition events and modulate the function of the glycoprotein.

Golgi Transport of UDP-GalNAc

UDP-GalNAc is synthesized in the cytosol and must be actively transported into the lumen of the Golgi apparatus, where the ppGalNAc-Ts and other relevant glycosyltransferases reside.[15][16] This transport is mediated by specific nucleotide sugar transporters (NSTs), which are multipass transmembrane proteins.[15][17] These transporters function as antiporters, typically exchanging a nucleoside monophosphate (e.g., UMP) out of the Golgi for a nucleotide sugar imported from the cytosol. The efficiency of this transport is critical for maintaining an adequate supply of donor substrate for glycosylation. Some evidence suggests that NSTs can form homo- and heterodimeric complexes, for instance, the UDP-GlcNAc transporter and UDP-galactose transporter can form complexes, potentially coupling their roles in glycosylation.[18][19]

Role in Human Disease

The correct synthesis and utilization of UDP-GalNAc are paramount for cellular health. Dysregulation of UDP-GalNAc-dependent glycosylation is a common feature in several major diseases.

-

Cancer: Aberrant O-glycosylation is a hallmark of many cancers.[6] Often, this manifests as the expression of truncated O-glycans, such as the Tn antigen (a single GalNAc residue) and its sialylated form, sialyl-Tn.[20] These structures are normally rare in adult tissues but become abundant on the surface of cancer cells, where they are implicated in metastasis, immune evasion, and altered cell adhesion.[5][20] Specific ppGalNAc-T isoforms, such as pp-GalNAc-T6, are frequently upregulated in cancers like breast carcinoma and are considered potential biomarkers and therapeutic targets.[5][20]

-

Cardiovascular Disease: Recent evidence has highlighted the role of specific ppGalNAc-Ts in cardiovascular diseases (CVDs).[1][11][21] For example, GalNAc-T2 is responsible for the O-glycosylation of apolipoprotein-CIII (apo-CIII), a key regulator of triglyceride metabolism.[1] Alterations in apo-CIII glycosylation due to variations in the GALNT2 gene can affect lipid profiles and increase the risk of CVDs.[1]

-

Congenital Disorders of Glycosylation (CDGs): Mutations in the GALE gene can cause Type III galactosemia, a CDG characterized by an inability to efficiently interconvert UDP-galactose and UDP-glucose, as well as UDP-GalNAc and UDP-GlcNAc.[7][8] This leads to an imbalance in the four essential nucleotide sugars, resulting in widespread defects in both N- and O-linked glycosylation and causing a range of clinical manifestations.[7][22]

Experimental Protocols & Workflows

Studying the role of UDP-GalNAc requires a suite of biochemical and analytical techniques. Below are detailed protocols for key experiments.

Polypeptide N-acetylgalactosaminyltransferase (ppGalNAc-T) Activity Assay

This protocol describes a method to measure the enzymatic activity of a ppGalNAc-T isoform using a synthetic peptide acceptor and analysis by High-Performance Liquid Chromatography (HPLC).[12]

Workflow Diagram:

Caption: Workflow for a ppGalNAc-T activity assay.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Tris-HCl buffer (e.g., 50 mM, pH 7.4)

-

MnCl₂ (e.g., 10 mM, as a cofactor for the enzyme)

-

UDP-GalNAc (donor substrate, e.g., 500 µM)

-

Synthetic peptide acceptor (e.g., a MUC5AC-derived peptide, 100 µM)[3]

-

Recombinant ppGalNAc-T enzyme (purified, concentration to be optimized)

-

Nuclease-free water to final volume.

-

-

Incubation: Initiate the reaction by adding the enzyme. Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Quenching: Stop the reaction by adding a quenching solution, such as 150 mM EDTA, which chelates the Mn²⁺ cofactor.[16]

-

HPLC Analysis:

-

Inject the quenched reaction mixture onto a reverse-phase HPLC column (e.g., C18).

-

Elute with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).

-

Monitor the elution profile at 214 nm or 280 nm.

-

-

Data Analysis: The glycosylated peptide product will have a different retention time than the unreacted peptide substrate. Calculate the percentage of conversion by integrating the areas of the respective peaks.[16]

Mass Spectrometry-Based Glycoprotein Analysis

Mass spectrometry (MS) is a powerful tool for identifying glycan structures and their attachment sites.[23][24][25]

Workflow Diagram:

Caption: General workflow for glycoproteomic analysis by MS.

Methodology:

-

Sample Preparation & Enrichment: Due to the low abundance and heterogeneity of glycoproteins, an enrichment step is often necessary.[23][24]

-

Lectin Affinity Chromatography: Use immobilized lectins that bind specific glycan structures to capture glycoproteins.

-

Hydrazide Chemistry: Oxidize glycans to create aldehydes, which can then be covalently captured on a solid support functionalized with hydrazide groups.

-

-

Proteolytic Digestion: Digest the enriched glycoproteins into smaller peptides using a protease like trypsin. This creates a mixture of non-glycosylated peptides and glycopeptides.

-

LC-MS/MS Analysis:

-

Separate the peptide mixture using liquid chromatography (LC).

-

Analyze the eluting peptides using a tandem mass spectrometer (MS/MS).[23]

-

Fragmentation methods like Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) are used. ETD is particularly useful for preserving the labile glycan structure while fragmenting the peptide backbone, allowing for precise localization of the glycosylation site.[26][27]

-

-

Data Analysis: Use specialized bioinformatic software to search the acquired MS/MS spectra against protein sequence databases to identify the peptide sequence, the attached glycan composition, and the specific serine or threonine residue that is glycosylated.[25]

Lectin Blotting

Lectin blotting is analogous to Western blotting but uses lectins instead of antibodies to detect specific carbohydrate structures on glycoproteins.[28][29]

Methodology:

-

SDS-PAGE and Transfer:

-

Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking solution (e.g., 3% BSA or a commercial carbohydrate-free blocking buffer) for 1 hour at room temperature.[30][31]

-

Lectin Incubation:

-

Incubate the membrane with a biotinylated lectin specific for GalNAc (e.g., from Vicia villosa or Helix pomatia) diluted in blocking buffer (e.g., 1-10 µg/mL) for 1-2 hours at room temperature.[28][32]

-

Wash the membrane thoroughly with a wash buffer (e.g., TBS with 0.05% Tween-20) to remove unbound lectin.[28]

-

-

Detection:

-

Incubate the membrane with streptavidin conjugated to an enzyme like Horseradish Peroxidase (HRP) for 1 hour.[28]

-

Wash the membrane again to remove unbound streptavidin-HRP.

-

-

Signal Development: Add a chemiluminescent HRP substrate and detect the signal using an imaging system. The resulting bands indicate the presence of glycoproteins bearing the specific glycan recognized by the lectin.[28]

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the enzymes involved in UDP-GalNAc metabolism and utilization. (Note: Specific values can vary significantly based on experimental conditions, organism, and enzyme isoform.)

| Enzyme Family | Specific Enzyme Example | Substrate(s) | Km (µM) | Vmax (relative) | Organism/Source |

| Epimerase | Human GALE | UDP-GlcNAc | ~50 - 200 | - | Human |

| Human GALE | UDP-GalNAc | ~50 - 200 | - | Human | |

| Pyrophosphorylase | Human AGX1 | GalNAc-1-P, UTP | ~60 (GalNAc-1-P) | - | Human[10] |

| Kinase | Human GK2 | GalNAc, ATP | ~70 (GalNAc) | - | Human[10] |

| ppGalNAc-Ts | Human GalNAc-T2 | UDP-GalNAc | ~5 - 50 | Varies with acceptor | Human[16] |

| Human GalNAc-T2 | Peptide Acceptor | ~10 - 500 | Varies with acceptor | Human[16] | |

| Human GalNAc-T16 | UDP-GalNAc | ~15 | - | Human[3] |

Conclusion

UDP-N-acetylgalactosamine stands as a cornerstone of glycoprotein synthesis, indispensable for initiating O-linked glycosylation and diversifying N-linked glycan structures. The intricate network of enzymes responsible for its synthesis, transport, and transfer to proteins highlights a highly regulated cellular process. The growing understanding of how this network is perturbed in cancer, cardiovascular disease, and congenital disorders opens new avenues for diagnostics and targeted drug development. The experimental approaches detailed in this guide provide a framework for researchers to further unravel the complexities of UDP-GalNAc's role in health and disease, ultimately paving the way for novel therapeutic strategies targeting the glycoproteome.

References

- 1. Emerging Roles of UDP-GalNAc Polypeptide N-Acetylgalactosaminyltransferases in Cardiovascular Disease [aginganddisease.org]

- 2. academic.oup.com [academic.oup.com]

- 3. UDP-N-acetyl-α-d-galactosamine:polypeptide N-acetylgalactosaminyltransferases: Completion of the family tree - PMC [pmc.ncbi.nlm.nih.gov]

- 4. All in the family: the UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyltransferase- 6 (pp-GalNAc-T6): Role in Cancer and Prospects as a Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acetylgalactosaminyltransferases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human UDP-galactose 4′-epimerase (GALE) is required for cell-surface glycome structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.brighton.ac.uk [research.brighton.ac.uk]

- 9. UDP-glucose 4-epimerase - Wikipedia [en.wikipedia.org]

- 10. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Emerging Roles of UDP-GalNAc Polypeptide N-Acetylgalactosaminyltransferases in Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Enzyme assay of polypeptide N-acetylgalactosaminyltransferase family - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. [PDF] A family of UDP-GalNAc: polypeptide N-acetylgalactosaminyl-transferases control the initiation of mucin-type O-linked glycosylation. | Semantic Scholar [semanticscholar.org]

- 14. Novel UDP-GalNAc Derivative Structures Provide Insight into the Donor Specificity of Human Blood Group Glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mammalian Golgi apparatus UDP-N-acetylglucosamine transporter: Molecular cloning by phenotypic correction of a yeast mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Engineering Orthogonal Polypeptide GalNAc-Transferase and UDP-Sugar Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. UDP-N-acetylglucosamine transporter and UDP-galactose transporter form heterologous complexes in the Golgi membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Recent Advances in Mass Spectrometric Analysis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. mdpi.com [mdpi.com]

- 28. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]

- 31. vectorlabs.com [vectorlabs.com]

- 32. maokangbio.com [maokangbio.com]

An In-depth Technical Guide to the UDP-Galactosamine Biosynthesis Pathway in Mammals

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Uridine diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc) is a critical nucleotide sugar in mammalian cells, serving as the essential donor substrate for the initiation of mucin-type O-glycosylation. This post-translational modification is integral to the structure and function of a vast number of proteins involved in cell signaling, adhesion, and immunity. The biosynthesis of UDP-GalNAc is intricately linked with central cellular metabolism, primarily through the hexosamine biosynthetic pathway (HBP). Dysregulation of this pathway is implicated in numerous pathologies, including cancer, cardiovascular disease, and neurodegenerative disorders, making its components attractive targets for therapeutic intervention. This guide provides a comprehensive technical overview of the UDP-GalNAc biosynthesis pathway in mammals, detailing the core enzymatic reactions, regulatory mechanisms, quantitative data, and key experimental methodologies for its study.

The Core UDP-GalNAc Biosynthesis Pathway

The synthesis of UDP-GalNAc in mammals is not a de novo pathway but rather an epimerization of a related nucleotide sugar, UDP-N-acetylglucosamine (UDP-GlcNAc). The overall pathway can be considered in two main stages: the synthesis of UDP-GlcNAc via the hexosamine biosynthetic pathway (HBP), and the subsequent epimerization to UDP-GalNAc.

Stage 1: The Hexosamine Biosynthetic Pathway (HBP) - Synthesis of UDP-GlcNAc

The HBP integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[1] Approximately 2-5% of glucose entering a cell is shunted into this pathway.[2] The key enzymatic steps are as follows:

-

Fructose-6-phosphate (B1210287) to Glucosamine-6-phosphate: The pathway initiates with the conversion of the glycolytic intermediate fructose-6-phosphate to glucosamine-6-phosphate. This is the rate-limiting step and is catalyzed by glutamine:fructose-6-phosphate amidotransferase (GFAT) .[3] This enzyme utilizes glutamine as the amino group donor.

-

Glucosamine-6-phosphate to N-acetyl-glucosamine-6-phosphate: The glucosamine-6-phosphate is then acetylated to N-acetyl-glucosamine-6-phosphate by glucosamine-6-phosphate N-acetyltransferase (GNA1) , using acetyl-CoA as the acetyl donor.

-

N-acetyl-glucosamine-6-phosphate to N-acetyl-glucosamine-1-phosphate: The phosphate (B84403) group is then transferred from the 6th to the 1st carbon of the glucosamine (B1671600) moiety by phosphoacetylglucosamine mutase (AGM1) .

-

N-acetyl-glucosamine-1-phosphate to UDP-N-acetylglucosamine: Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1, also known as AGX1) catalyzes the reaction of N-acetyl-glucosamine-1-phosphate with UTP to form UDP-GlcNAc and pyrophosphate.[4]

Stage 2: Epimerization of UDP-GlcNAc to UDP-GalNAc

The final and crucial step in the biosynthesis of UDP-GalNAc is the epimerization of UDP-GlcNAc at the C4 position. This reversible reaction is catalyzed by a single enzyme:

-

UDP-galactose 4'-epimerase (GALE) : This enzyme is a member of the Leloir pathway of galactose metabolism and possesses dual substrate specificity in mammals.[5] It interconverts not only UDP-glucose and UDP-galactose but also UDP-GlcNAc and UDP-GalNAc.[5] This bifunctionality is critical for providing the necessary precursors for the synthesis of a wide array of glycoproteins and glycolipids.[6]

Caption: The mammalian UDP-GalNAc biosynthesis pathway.

Regulation of the UDP-GalNAc Biosynthesis Pathway

The cellular levels of UDP-GalNAc are tightly regulated to meet the demands of glycosylation while preventing the potentially toxic effects of excess hexosamine pathway flux. Regulation occurs at multiple levels, primarily within the HBP.

Regulation of GFAT

As the rate-limiting enzyme of the HBP, GFAT is a major point of regulation.

-

Feedback Inhibition: GFAT is subject to feedback inhibition by the downstream product UDP-GlcNAc.[7] This provides a mechanism to maintain homeostasis of the UDP-GlcNAc pool. Glucosamine-6-phosphate also acts as a potent competitive inhibitor for the fructose-6-phosphate binding site of GFAT1.[8]

-

Phosphorylation: GFAT activity can be modulated by phosphorylation. For instance, cAMP-dependent protein kinase A (PKA) can phosphorylate and activate GFAT, suggesting a link between hormonal signaling and HBP flux.[9]

-

Transcriptional Regulation: The expression of GFAT genes (GFPT1 and GFPT2) can be regulated by various transcription factors, although this is less well-characterized in the context of UDP-GalNAc synthesis specifically.

Regulation of GALE

While GFAT is the primary regulator of the overall HBP flux, the activity of GALE determines the ratio of UDP-GlcNAc to UDP-GalNAc.

-

Substrate Availability: The reversible nature of the GALE-catalyzed reaction means that the relative concentrations of UDP-GlcNAc and UDP-GalNAc will influence the direction of the net flux.

-

Transcriptional Control: Hepatic GALE expression has been shown to be regulated by the endoplasmic reticulum (ER) stress effector X-box binding protein 1 (Xbp1s).[10] This suggests a link between cellular stress responses and the availability of UDP-sugars. Overexpression of GALE in the liver can impair glucose tolerance, indicating its role in systemic metabolic regulation.[10] There is also evidence for multi-level regulation of the gal operon, which includes the GALE gene, by factors such as GalR and CRP, although this is primarily characterized in bacteria.[11]

Caption: Key regulatory mechanisms of the UDP-GalNAc biosynthesis pathway.

Quantitative Data

Enzyme Kinetics

The following table summarizes the kinetic parameters for key enzymes in the UDP-GalNAc biosynthesis pathway in mammals.

| Enzyme | Organism/Tissue | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | k_cat_ (s⁻¹) | Reference |

| GFAT1 | Human (recombinant) | Fructose-6-Phosphate | 7 | - | - | [8] |

| Human (recombinant) | Glutamine | 330 | - | - | [8] | |

| GFAT1Alt | Human (recombinant) | Fructose-6-Phosphate | ~14 | - | - | [7] |

| GFAT2 | Human (recombinant) | Fructose-6-Phosphate | 100 | - | - | [12] |

| Human (recombinant) | Glutamine | 1700 | - | - | [12] | |

| UAP1/AGX1 | Human (recombinant) | GlcNAc-1-P | - | - | - | [13] |

| Human (recombinant) | GalNAc-1-P | - | - | - | [13] | |

| GALE | Human (recombinant) | UDP-galactose | - | - | - | [14] |

Intracellular Concentrations of UDP-sugars

The intracellular concentrations of UDP-GlcNAc and UDP-GalNAc can vary depending on the cell type and metabolic state.

| Cell Line/Tissue | UDP-GlcNAc (pmol/10⁶ cells) | UDP-GalNAc (pmol/10⁶ cells) | Reference |

| 293T | ~100 | Not Reported | [15] |

| NIH/3T3 | ~60 | Not Reported | [15] |

| HCT116 | ~150 | Not Reported | [15] |

| AML12 | ~250 | Not Reported | [15] |

| Hepa1-6 | ~300 | Not Reported | [15] |

| HeLa | ~520 | Not Reported | [15] |

| Mouse Primary Fibroblasts | ~120 | Not Reported | [15] |

Note: The quantification of UDP-GalNAc is often challenging due to its similar chemical properties to UDP-GlcNAc, leading to less available data on its specific intracellular concentrations.

Experimental Protocols

GALE Enzyme Activity Assay

This protocol describes a coupled spectrophotometric assay to measure GALE activity in cell or tissue lysates. The production of UDP-glucose from UDP-galactose is coupled to the NAD⁺-dependent oxidation of UDP-glucose by UDP-glucose dehydrogenase, and the resulting increase in NADH is measured at 340 nm.

Principle: UDP-galactose --(GALE)--> UDP-glucose UDP-glucose + 2 NAD⁺ + H₂O --(UDP-glucose dehydrogenase)--> UDP-glucuronate + 2 NADH + 2 H⁺

Materials:

-

Cell or tissue lysate

-

Assay Buffer: 100 mM Glycine, pH 8.7

-

UDP-galactose solution (e.g., 10 mM stock)

-

NAD⁺ solution (e.g., 50 mM stock)

-

UDP-glucose dehydrogenase (commercial source)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Lysate Preparation:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer without harsh detergents, supplemented with protease inhibitors).

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NAD⁺ solution to a final concentration of 2 mM.

-

UDP-glucose dehydrogenase (follow manufacturer's recommendations for units/reaction).

-

Cell lysate (e.g., 10-50 µg of total protein).

-

Bring the total volume to just under the final reaction volume with Assay Buffer.

-

-

Include a negative control with no cell lysate and a blank with no UDP-galactose.

-

-

Initiate Reaction:

-

Start the reaction by adding UDP-galactose solution to a final concentration of 1 mM.

-

Immediately place the plate in the spectrophotometer.

-

-

Measurement:

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for a period of 15-30 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of NADH production (ΔA340/min) from the linear portion of the reaction curve.

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production (µmol/min).

-

Normalize the activity to the amount of protein in the lysate (e.g., µmol/min/mg protein).

-

References

- 1. benchchem.com [benchchem.com]

- 2. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Human UDP-galactose 4′-epimerase (GALE) is required for cell-surface glycome structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uniprot.org [uniprot.org]

- 7. A novel variant of glutamine: fructose-6-phosphate amidotransferase-1 (GFAT1) mRNA is selectively expressed in striated muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Regulation of glutamine:fructose-6-phosphate amidotransferase by cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hepatic GALE Regulates Whole-Body Glucose Homeostasis by Modulating Tff3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Mechanisms of Transcription Initiation at gal Promoters and their Multi-Level Regulation by GalR, CRP and DNA Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enzymatic and structural properties of human glutamine:fructose-6-phosphate amidotransferase 2 (hGFAT2) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystal structures of two human pyrophosphorylase isoforms in complexes with UDPGlc(Gal)NAc: role of the alternatively spliced insert in the enzyme oligomeric assembly and active site architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of dynamics of wildtype and V94M human UDP-galactose 4-epimerase-A computational perspective on severe epimerase-deficiency galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enzymatic assay for UDP-GlcNAc and its application in the parallel assessment of substrate availability and protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UDP-galactosamine: Discovery, Significance, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) diphosphate (B83284) galactosamine (UDP-galactosamine) is a crucial nucleotide sugar that, while less abundant than its acetylated counterpart, UDP-N-acetylgalactosamine (UDP-GalNAc), plays a significant role in cellular metabolism and pathophysiology. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and biological significance of UDP-galactosamine. It details the enzymatic pathways involved in its formation, its role as a precursor in glycosylation, and its implication in disease states, notably in galactosamine-induced hepatotoxicity. Furthermore, this document outlines key experimental methodologies for the synthesis and quantification of UDP-galactosamine and explores its emerging potential as a target in drug development.

Discovery and Historical Context

The elucidation of the roles of nucleotide sugars was a pivotal advancement in understanding carbohydrate metabolism, largely pioneered by the work of Luis Federico Leloir, who discovered the Leloir pathway for galactose metabolism in 1948.[1] While much of the initial focus was on UDP-glucose and UDP-galactose, the existence and synthesis of other UDP-sugars, including amino sugars, were subsequently investigated.

A key publication by F. Maley in 1970 detailed the synthesis of both UDP-galactosamine and UDP-N-acetylgalactosamine, providing a foundational method for producing these molecules for further study.[2] This work was crucial in enabling researchers to probe the specific functions of the non-acetylated form. Earlier work had established the enzymatic preparation of UDP-N-[1-14C]acetylgalactosamine from UDP-galactosamine, indicating that the non-acetylated form was recognized as a precursor.[3]

Biosynthesis and Metabolic Pathways

UDP-galactosamine is primarily synthesized through the Leloir pathway, a metabolic route for the catabolism of D-galactose.[4] When galactosamine is present, it can enter this pathway and be converted to UDP-galactosamine.

The key enzymatic steps are:

-

Phosphorylation: Galactosamine is first phosphorylated by galactokinase (GALK) to produce galactosamine-1-phosphate.

-

Uridylylation: Galactose-1-phosphate uridylyltransferase (GALT) then catalyzes the transfer of a UMP moiety from UDP-glucose to galactosamine-1-phosphate, yielding UDP-galactosamine and glucose-1-phosphate.[5]

An alternative pathway for the synthesis of UDP-sugars involves UDP-sugar pyrophosphorylase (USP), which can catalyze the reaction between UTP and a sugar-1-phosphate to form a UDP-sugar.[6][7] While this enzyme has broad substrate specificity, its primary role in UDP-galactosamine synthesis in mammals is less defined than the GALT-mediated reaction.

The metabolic fate of UDP-galactosamine is closely linked to that of UDP-N-acetylgalactosamine. UDP-galactose 4'-epimerase (GALE) can interconvert UDP-N-acetylgalactosamine and UDP-N-acetylglucosamine.[8]

dot

Caption: Biosynthesis of UDP-galactosamine.

Biological Significance

Precursor in Glycosylation

UDP-galactosamine serves as a donor substrate for some glycosyltransferases, although many galactosyltransferases show a preference for the acetylated form, UDP-GalNAc.[1] However, studies have shown a general tolerance of galactosyltransferases toward UDP-galactosamine, expanding their synthetic capabilities.[1] This suggests that UDP-galactosamine can be utilized in the synthesis of glycans and glycoconjugates, which are essential for a wide range of biological processes, including cell signaling, immune defense, and cell adhesion.[9] The initial step in mucin-type O-glycosylation is the transfer of GalNAc from UDP-GalNAc to serine or threonine residues, a reaction catalyzed by polypeptide N-acetylgalactosaminyltransferases (ppGaNTases).[10]

Role in Hepatotoxicity

A significant aspect of UDP-galactosamine's biological relevance is its role in galactosamine-induced hepatotoxicity. Administration of D-galactosamine to animals is a widely used model to induce liver injury that mimics viral hepatitis.[5] The mechanism of toxicity involves the "trapping" of uridine triphosphate (UTP). The metabolism of galactosamine to UDP-galactosamine consumes UTP. The accumulation of UDP-galactosamine and the subsequent depletion of the UTP pool disrupt essential cellular processes, including RNA and protein synthesis, leading to hepatocyte death.[5][11][12]

dot

Caption: Galactosamine-induced hepatotoxicity.

Experimental Methodologies

Enzymatic Synthesis of UDP-galactosamine

A common method for the enzymatic synthesis of UDP-galactosamine involves the use of galactokinase and galactose-1-phosphate uridylyltransferase.[3]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing galactosamine, ATP, UDP-glucose, and the enzymes galactokinase and galactose-1-phosphate uridylyltransferase in a suitable buffer (e.g., Tris-HCl) with MgCl₂ as a cofactor.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a sufficient period to allow for the conversion of galactosamine to UDP-galactosamine.

-

Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Purification: The resulting UDP-galactosamine can be purified from the reaction mixture using ion-exchange chromatography.

Quantification by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of UDP-sugars, including UDP-galactosamine.[13][14][15][16]

General Protocol:

-

Sample Preparation: Extract UDP-sugars from cells or tissues using a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

-

Chromatographic Separation: Separate the UDP-sugars using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase ion-pair chromatography.

-

Mass Spectrometric Detection: Detect and quantify the UDP-sugars using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for UDP-galactosamine are used for its selective detection.

-

Quantification: Use a stable isotope-labeled internal standard of a related UDP-sugar for accurate quantification.

Relevance in Drug Development

The metabolic pathways involving UDP-galactosamine present potential targets for therapeutic intervention.

-

Anticancer Therapies: The Leloir pathway is upregulated in certain cancers, such as glioblastoma, to utilize galactose for tumor growth.[17] Targeting enzymes in this pathway, such as GALT, could be a strategy to inhibit cancer cell proliferation. The development of galactose-based antimetabolites that are processed into toxic UDP-sugar analogs is an active area of research.[17]

-

Antiviral and Antibacterial Agents: Glycosylation is essential for the life cycle of many viruses and bacteria. Inhibitors of glycosyltransferases that utilize UDP-sugar donors, including those that can use UDP-galactosamine, could serve as novel antimicrobial agents.

-

Development of Glycosylation Inhibitors: Analogs of UDP-galactosamine can be synthesized to act as inhibitors of galactosyltransferases.[18][19] These inhibitors are valuable tools for studying the roles of specific glycosylation events and may have therapeutic potential in diseases where aberrant glycosylation is a contributing factor.

Quantitative Data

Quantitative data on the cellular concentrations of UDP-galactosamine are scarce compared to its acetylated form. However, methods for the simultaneous quantification of various UDP-sugars have been developed, providing a framework for obtaining this data.

| UDP-Sugar | Cell/Tissue Type | Concentration Range | Method of Quantification | Reference |

| UDP-galactose | Human Erythrocytes | 9.8 ± 2.2 µmol · g⁻¹ hemoglobin · h⁻¹ (GALE activity) | LC-MS/MS | [14] |

| UDP-galactose | Human Lymphoblasts | 433 to 993 µmol · g⁻¹ protein · h⁻¹ (GALE activity) | LC-MS/MS | [14] |

| UDP-glucose | Maize | Varies by cultivar | HILIC-MS/MS | [16] |

| UDP-galactose | Maize | Varies by cultivar | HILIC-MS/MS | [16] |

Note: The table provides examples of quantitative data for related UDP-sugars, as direct measurements for UDP-galactosamine are not widely reported. The activity of GALE provides an indirect measure of the flux through the UDP-galactose/UDP-glucose pool.

Conclusion

UDP-galactosamine, though often overshadowed by UDP-GalNAc, is a nucleotide sugar of significant biological importance. Its discovery and the elucidation of its metabolic pathways have been crucial for understanding galactose metabolism and the mechanisms of certain liver diseases. As a precursor in glycosylation and a key player in the pathogenesis of galactosamine-induced hepatotoxicity, it presents a compelling area for further research. The development of advanced analytical techniques will enable more precise quantification of its cellular levels and a deeper understanding of its specific roles. Furthermore, the pathways involved in its synthesis and utilization offer promising targets for the development of novel therapeutics for a range of diseases, including cancer and infectious diseases. This guide serves as a foundational resource for researchers and drug development professionals seeking to explore the multifaceted nature of UDP-galactosamine.

References

- 1. General Tolerance of Galactosyltransferases toward UDP-galactosamine Expands Their Synthetic Capability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis of UDP-galactosamine and UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of UDP-N-[1-14C]acetyl D-glucosamine and UDP-N-[1-14C]acetyl-D-galactosamine from [1-14C]acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Leloir pathway - Wikipedia [en.wikipedia.org]

- 5. Galactosamine - Wikipedia [en.wikipedia.org]

- 6. Overexpression of UDP‐sugar pyrophosphorylase leads to higher sensitivity towards galactose, providing new insights into the mechanisms of galactose toxicity in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UDP-galactose pyrophosphorylase in mice with galactose-1-phosphate uridyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Uridine diphosphate N-acetylgalactosamine - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Cas 7535-00-4,D-GALACTOSAMINE | lookchem [lookchem.com]

- 12. Nature and mechanisms of hepatocyte apoptosis induced by d-galactosamine/lipopolysaccharide challenge in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 14. Liquid chromatography-tandem mass spectrometry enzyme assay for UDP-galactose 4'-epimerase: use of fragment intensity ratio in differentiation of structural isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of UDP-Glucose and UDP-Galactose in Maize by Hydrophilic Interaction Liquid Chromatography and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The first C-glycosidic analogue of a novel galactosyltransferase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Syntheses of unnatural N-substituted UDP-galactosamines as alternative substrates for N-acetylgalactosaminyl transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of UDP-Galactosamine in O-Glycan Biosynthesis: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

O-linked glycosylation, a critical post-translational modification, is initiated by the transfer of N-acetylgalactosamine (GalNAc) from the high-energy sugar donor, uridine (B1682114) diphosphate (B83284) N-acetylgalactosamine (UDP-GalNAc), to serine or threonine residues of proteins. This seminal event, catalyzed by a large family of polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts), dictates the initiation and density of O-glycans on a protein, thereby profoundly influencing its structure, function, and localization. This technical guide provides an in-depth exploration of UDP-GalNAc's pivotal role as the precursor to O-glycans, detailing the biosynthetic pathways, enzymatic kinetics, and key experimental methodologies for studying this fundamental biological process. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in glycobiology, protein engineering, and drug development.

Introduction to O-Glycosylation and the Role of UDP-GalNAc

O-linked glycosylation is a ubiquitous and highly complex post-translational modification that plays a crucial role in a myriad of biological processes, including protein folding and stability, cell-cell recognition, signaling, and immune responses.[1] The biosynthesis of the most common type of O-glycans, known as mucin-type O-glycans, is initiated in the Golgi apparatus and, unlike N-glycosylation, does not involve a lipid-linked oligosaccharide precursor.[1] The entire process begins with the transfer of a single sugar moiety, N-acetylgalactosamine (GalNAc), from the activated sugar nucleotide UDP-GalNAc directly onto the hydroxyl group of a serine or threonine residue on a polypeptide chain.[1][2] This initial GalNAc residue, known as the Tn antigen, is the foundation upon which a diverse array of O-glycan structures are built.[2][3]

UDP-GalNAc is, therefore, the committed precursor for the synthesis of all mucin-type O-glycans, making its biosynthesis and availability critical regulatory points in the O-glycosylation pathway.[4] The enzymes that catalyze this initial step are a large and complex family of UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferases (ppGalNAc-Ts).[5][6] In humans, this family comprises around 20 members, each with distinct but often overlapping substrate specificities and expression patterns, adding a significant layer of complexity and regulation to the initiation of O-glycosylation.[7]

Biosynthesis of UDP-GalNAc and O-Glycans

The journey from simple sugars to complex O-glycans is a multi-step enzymatic process. The availability of the key precursor, UDP-GalNAc, is tightly regulated and synthesized from glucose through the hexosamine biosynthetic pathway (HBP).

The Hexosamine Biosynthetic Pathway and UDP-GalNAc Synthesis

The primary pathway for the synthesis of UDP-GalNAc begins with fructose-6-phosphate, an intermediate of glycolysis.[8] This is converted in a series of enzymatic steps to UDP-N-acetylglucosamine (UDP-GlcNAc).[8] UDP-GlcNAc serves as the direct precursor for UDP-GalNAc through the action of the enzyme UDP-glucose 4-epimerase (GALE), which catalyzes the epimerization of the C4 hydroxyl group of the GlcNAc moiety.[8][9]

The key enzymatic steps leading to UDP-GalNAc are:

-

Fructose-6-phosphate to Glucosamine-6-phosphate

-

Glucosamine-6-phosphate to Glucosamine-1-phosphate

-

Glucosamine-1-phosphate to N-acetylglucosamine-1-phosphate

-

N-acetylglucosamine-1-phosphate to UDP-N-acetylglucosamine (UDP-GlcNAc)

-

UDP-GlcNAc to UDP-N-acetylgalactosamine (UDP-GalNAc) via epimerization.[8]

A salvage pathway also exists where N-acetylglucosamine (GlcNAc) can be converted to UDP-GlcNAc.[10]

Initiation and Elongation of O-Glycans

Once synthesized, UDP-GalNAc is transported into the Golgi apparatus where the ppGalNAc-Ts transfer the GalNAc moiety to serine or threonine residues of newly synthesized proteins.[3] This initial step forms the Tn antigen (GalNAcα1-Ser/Thr).[11]

From this point, the O-glycan chain can be elongated by the sequential addition of other monosaccharides, such as galactose (Gal), N-acetylglucosamine (GlcNAc), and sialic acid (Neu5Ac), by various glycosyltransferases. This leads to the formation of different core structures, which are the basis for the immense diversity of O-glycans. The most common core structures are:

-

Core 1 (T antigen): Formed by the addition of a galactose residue to the Tn antigen (Galβ1-3GalNAcα1-Ser/Thr).[12]

-

Core 2: Formed by the addition of a GlcNAc residue to Core 1 (GlcNAcβ1-6(Galβ1-3)GalNAcα1-Ser/Thr).[12]

-

Core 3: Formed by the addition of a GlcNAc residue to the Tn antigen (GlcNAcβ1-3GalNAcα1-Ser/Thr).[3]

-

Core 4: Formed by the addition of a GlcNAc residue to Core 3 (GlcNAcβ1-6(GlcNAcβ1-3)GalNAcα1-Ser/Thr).[5]

Quantitative Data on UDP-GalNAc and O-Glycosylation Enzymes

The efficiency and specificity of O-glycosylation are governed by the kinetic properties of the enzymes involved and the cellular concentrations of substrates like UDP-GalNAc.

Kinetic Parameters of ppGalNAc-Transferases

The Michaelis-Menten constant (Km) for UDP-GalNAc and peptide acceptors, as well as the catalytic rate (kcat), vary among the different ppGalNAc-T isoforms, reflecting their diverse substrate specificities.

| Enzyme | Peptide Substrate | Km (Peptide) (mM) | Km (UDP-GalNAc) (µM) | kcat (s-1) | Reference |

| GalNAc-T1 | EA2 | 0.042 | - | - | [13] |

| GalNAc-T2 | MUC5AC-13a | 0.027 | - | - | [14] |

| tgGalNAc-T3 | RR peptide | 0.046 | - | 0.12 | [14] |

| tgGalNAc-T3 | GG peptide | 0.113 | - | 0.11 | [14] |

| GalNAc-T5 | GR peptide | 0.107 | - | 0.009 | [14] |

| GalNAc-T12 | DD peptide | 0.038 | - | 0.003 | [14] |

| ppαGlcNAcT2 | SP29-peptide-1 | 0.028 | 26 | 0.0086 | [15] |

Note: Data is compiled from various sources and experimental conditions may differ. "-" indicates data not reported in the cited source.

Cellular Concentrations of UDP-GalNAc

Direct quantification of UDP-GalNAc is challenging due to its chemical similarity to UDP-GlcNAc.[16] Many studies report a combined concentration for UDP-HexNAc (UDP-GlcNAc + UDP-GalNAc). However, methods for their separate quantification are emerging.[16][17]

| Tissue/Cell Line | UDP-GalNAc Concentration (pmol/mg protein) | UDP-GlcNAc Concentration (pmol/mg protein) | Reference |

| Adipose Tissue (human) | ~2-10 | ~20-80 | [18] |

| HeLa cells | Not explicitly separated | - | [17] |

Note: The values for adipose tissue are estimated from graphical data.

Experimental Protocols for Studying O-Glycosylation

A variety of experimental techniques are employed to investigate the role of UDP-GalNAc and the process of O-glycosylation.

In Vitro O-Glycosylation Assay

This protocol allows for the characterization of ppGalNAc-T activity and substrate specificity.

Workflow:

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing purified recombinant ppGalNAc-T, a peptide or protein acceptor substrate, and radiolabeled UDP-[³H]GalNAc in an appropriate buffer (e.g., Tris-HCl with MnCl₂).[19]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1 hour).

-

Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA or by boiling).

-

Separation: Separate the radiolabeled glycopeptide product from the unreacted UDP-[³H]GalNAc. This can be achieved by methods such as Sephadex G-10 chromatography.[19]

-

Quantification: Quantify the amount of incorporated radioactivity in the glycopeptide fraction using liquid scintillation counting. This value is proportional to the enzyme activity.

Release and Analysis of O-Glycans by Mass Spectrometry

This protocol is used to determine the structure and abundance of O-glycans on a glycoprotein (B1211001).

Workflow:

Methodology:

-

Sample Preparation: Isolate and purify the glycoprotein of interest.

-

O-Glycan Release: Release the O-glycans from the protein backbone using a chemical method, most commonly reductive β-elimination.[20] This involves treating the glycoprotein with an alkaline solution (e.g., NaOH) in the presence of a reducing agent (e.g., NaBH₄) to prevent degradation of the released glycans.[20]

-

Purification: Purify the released O-glycan alditols from salts, peptides, and other contaminants using techniques like solid-phase extraction (SPE) with graphitized carbon cartridges.[21]

-

Derivatization (Optional but Recommended): To improve ionization efficiency and aid in structural analysis, the purified O-glycans can be derivatized, for example, by permethylation.[22]

-

LC-MS/MS Analysis: Analyze the O-glycans using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).[21] Porous graphitized carbon (PGC) chromatography is often used for separation of glycan isomers.[21] Fragmentation analysis (MS/MS) provides information on the sequence and linkage of the monosaccharides.

Metabolic Labeling of O-Glycans

This technique allows for the visualization and identification of O-glycosylated proteins in living cells.

Workflow:

Methodology:

-

Metabolic Labeling: Culture cells in the presence of a peracetylated azido-sugar analog of GalNAc, such as Ac₄GalNAz.[10][11] The cells will metabolically process this analog and incorporate it into O-glycans.

-

Cell Lysis: Harvest and lyse the cells to obtain a protein extract.

-

Bio-orthogonal Ligation: The azide (B81097) group on the incorporated sugar serves as a bio-orthogonal handle. React the cell lysate with a probe containing a complementary functional group (e.g., an alkyne-tagged biotin (B1667282) or fluorophore) via a click chemistry reaction (e.g., copper-catalyzed azide-alkyne cycloaddition or strain-promoted azide-alkyne cycloaddition).[23]

-

Analysis: The tagged glycoproteins can then be visualized by fluorescence microscopy or in-gel fluorescence, or they can be enriched using affinity purification (e.g., with streptavidin beads for biotin-tagged proteins) for subsequent identification by mass spectrometry.[23]

Conclusion and Future Perspectives

UDP-GalNAc stands at the crossroads of metabolism and protein modification, serving as the essential precursor for the vast and complex world of O-glycans. A thorough understanding of its biosynthesis, the enzymes that utilize it, and the O-glycan structures it gives rise to is fundamental for deciphering the roles of O-glycosylation in health and disease. The methodologies outlined in this guide provide a robust toolkit for researchers to probe the intricacies of this critical biological pathway.

Future research will likely focus on developing more sensitive and specific methods for the quantitative analysis of UDP-GalNAc and for the isoform-specific analysis of ppGalNAc-T activity in vivo. Such advancements will be crucial for understanding the dynamic regulation of O-glycosylation and for the development of novel therapeutic strategies that target this pathway in diseases such as cancer and congenital disorders of glycosylation.

References

- 1. Enzyme-based assay for quantification of UDP-GlcNAc in cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic analysis of a recombinant UDP-N-acetyl-D-galactosamine: polypeptide N-acetylgalactosaminyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Labeling of Mucin-Type O-Glycans for Quantification Using Liquid Chromatography and Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A metabolic labeling approach toward proteomic analysis of mucin-type O-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. Polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) isozyme surface charge governs charge substrate preferences to modulate mucin type O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Ser and Thr acceptor preferences of the GalNAc-Ts vary among isoenzymes to modulate mucin-type O-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. O-Glycan Beta Elimination: Mechanism, Protocols & Profiling - Creative Proteomics [creative-proteomics.com]

- 21. Deep structural analysis and quantitation of O-linked glycans on cell membrane reveal high abundances and distinct glycomic profiles associated with cell type and stages of differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Deep Structural Analysis and Quantitation of O-Linked Glycans on Cell Membrane Reveal High Abundances and Distinct Glycomic Profiles Associated with Cell Type and Stages of Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Leloir Pathway and the Biosynthesis of UDP-Galactosamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Leloir pathway, the central route for galactose metabolism, and investigates the related biosynthesis of UDP-galactosamine, a crucial precursor for the synthesis of various glycoconjugates. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of these metabolic routes, including their enzymatic components, kinetic properties, and the experimental methodologies used for their characterization.

The Leloir Pathway: Core Principles and Enzymology

The Leloir pathway, named after its discoverer Luis Federico Leloir, is the primary metabolic cascade for the conversion of D-galactose into glucose-1-phosphate, a readily usable intermediate in cellular glucose metabolism.[1][2][3] This pathway is of critical importance in organisms that utilize galactose as an energy source and is highly conserved across species, from bacteria to humans. Deficiencies in the enzymes of the Leloir pathway can lead to the genetic disorder galactosemia.

The pathway consists of four key enzymatic steps:

-

Mutarotation: The conversion of β-D-galactose to its α-anomer, the active substrate for the subsequent phosphorylation step. This is facilitated by the enzyme galactose mutarotase (B13386317) (GALM).

-

Phosphorylation: α-D-galactose is phosphorylated to galactose-1-phosphate by galactokinase (GALK) , utilizing a molecule of ATP.[4]

-

Uridylyl Transfer: Galactose-1-phosphate is converted to UDP-galactose in a reaction catalyzed by galactose-1-phosphate uridylyltransferase (GALT) , which uses UDP-glucose as the uridine (B1682114) diphosphate (B83284) donor.[5]

-

Epimerization: UDP-galactose is then reversibly epimerized to UDP-glucose by UDP-galactose 4'-epimerase (GALE) , which regenerates the substrate for the GALT-catalyzed reaction and provides a link to mainstream glucose metabolism.[6]

Quantitative Data: Enzyme Kinetics of the Leloir Pathway

The efficiency and regulation of the Leloir pathway are dictated by the kinetic properties of its constituent enzymes. The following tables summarize key kinetic parameters for galactokinase, galactose-1-phosphate uridylyltransferase, and UDP-galactose 4'-epimerase from various sources.

Table 1: Kinetic Parameters of Galactokinase (GALK)

| Organism/Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |

| Pig Liver | Galactose | 0.06 | - | [7][8] |

| Pig Liver | MgATP2- | 0.12 | - | [7][8] |

| Saccharomyces cerevisiae | D-Galactose | - | >150x more efficient than E. coli GALK | [9] |

| Human | α-D-Galactose | - | - | [10] |

Table 2: Kinetic Parameters of Galactose-1-Phosphate Uridylyltransferase (GALT)

| Organism/Source | Substrate | Apparent Km (mM) | Reference |

| Human Erythrocytes | Galactose-1-Phosphate | 0.38 | [11] |

| Human Erythrocytes | UDP-Glucose | 0.071 | [11] |

| Escherichia coli | UDP-Glucose | - | [12] |

| Escherichia coli | Galactose-1-Phosphate | - | [12] |

Table 3: Kinetic Parameters of UDP-Galactose 4'-Epimerase (GALE)

| Organism/Source | Substrate | Km (µM) | Vmax (U/mg) | Reference |

| Entamoeba histolytica | UDP-Glucose | 31.82 | 4.31 | [13] |

| Kluyveromyces fragilis | UDP-Galactose | - | 65-70 | [14] |

| Magallana gigas (Oyster) | UDP-Galactose | 1600 | - | [15] |

Experimental Protocols: Assaying Leloir Pathway Enzyme Activity

Accurate measurement of enzyme activity is crucial for studying the Leloir pathway and diagnosing related disorders. The following are detailed methodologies for assaying the activity of the key enzymes.

1.2.1. Galactokinase (GALK) Activity Assay (Coupled Spectrophotometric Method)

This assay indirectly measures GALK activity by coupling the production of ADP to the oxidation of NADH.[9][16][17]

-

Principle:

-

Galactokinase catalyzes: D-Galactose + ATP → D-Galactose-1-Phosphate + ADP

-

Pyruvate kinase utilizes the generated ADP: Phosphoenolpyruvate (PEP) + ADP → Pyruvate + ATP

-

Lactate dehydrogenase reduces pyruvate, oxidizing NADH: Pyruvate + NADH + H+ → Lactate + NAD+ The decrease in absorbance at 340 nm due to NADH oxidation is monitored and is proportional to the GALK activity.

-

-

Reagents:

-

Potassium Phosphate (B84403) Buffer (160 mM, pH 7.0)

-

D-Galactose Solution (100 mM)

-

ATP Solution (18.2 mM)

-

Phospho(enol)pyruvate (PEP) Solution (16.2 mM)

-

Potassium Chloride (KCl) Solution (800 mM)

-

Magnesium Chloride (MgCl2) Solution (300 mM)

-

EDTA Solution (20 mM)

-

β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH) Solution (3.76 mM)

-

Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Enzyme Suspension

-

Galactokinase (GK) enzyme solution (sample to be tested)

-

-

Procedure:

-

Prepare a reaction mix containing potassium phosphate buffer, ATP, PEP, KCl, MgCl2, EDTA, and β-NADH.

-

Add the PK/LDH enzyme suspension to the reaction mix.

-

Equilibrate the mixture to 25°C and monitor the absorbance at 340 nm until a stable baseline is achieved.

-

Initiate the reaction by adding the galactokinase enzyme solution.

-

Immediately add the D-galactose solution to start the coupled reaction.

-

Record the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.

-

One unit of galactokinase activity is defined as the amount of enzyme that converts 1.0 µmole of D-galactose to galactose-1-phosphate per minute at pH 7.0 at 25°C.[17]

-

1.2.2. Galactose-1-Phosphate Uridylyltransferase (GALT) Activity Assay (LC-MS/MS Method)

This method utilizes stable isotope-labeled substrate and quantifies the product using liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering high specificity and sensitivity.[11]

-

Principle: The assay measures the conversion of 13C6-labeled galactose-1-phosphate to 13C6-labeled UDP-galactose.

-

Reagents:

-

Glycine (B1666218) Buffer (0.5 mol/L, pH 8.7)

-

UDP-Glucose (UDPGlc) Solution (2.0 mmol/L)

-

[13C6]-Galactose-1-Phosphate ([13C6]-Gal-1-P) Solution (8.0 mmol/L)

-

Hemolysate or purified enzyme solution

-

-

Procedure:

-

Combine the glycine buffer, UDPGlc solution, and [13C6]-Gal-1-P solution in a microcentrifuge tube on ice.

-

Add the ice-chilled hemolysate or enzyme solution to the mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Centrifuge to pellet precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the [13C6]-UDPGal product.

-

1.2.3. UDP-Galactose 4'-Epimerase (GALE) Activity Assay (Coupled Spectrophotometric Method)

This assay measures the conversion of UDP-galactose to UDP-glucose by coupling the reaction to a subsequent NAD+-dependent oxidation.[14][15][18]

-

Principle:

-

GALE catalyzes the reversible reaction: UDP-Galactose ⇌ UDP-Glucose

-

UDP-glucose dehydrogenase (UGDH) utilizes the formed UDP-glucose: UDP-Glucose + 2 NAD+ + H2O → UDP-Glucuronic Acid + 2 NADH + 2 H+ The increase in absorbance at 340 nm due to the formation of NADH is monitored and is proportional to the GALE activity in the forward direction.

-

-

Reagents:

-

Glycine Buffer (100 mM, pH 8.7) or HEPES-NaOH (10 mM, pH 8.8)

-

UDP-Galactose Solution (variable concentrations)

-

NAD+ Solution (0.5 mM or 10 mM)

-

UDP-Glucose Dehydrogenase (UGDH)

-

GALE enzyme solution (sample to be tested)

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, NAD+, and UDP-galactose in a 96-well plate or cuvette.

-

Pre-incubate the plate for 5 minutes at 37°C.

-

Add UDP-glucose dehydrogenase to the mixture.

-

Initiate the reaction by adding the GALE enzyme solution.

-

Continuously monitor the increase in absorbance at 340 nm.

-

Calculate the rate of NADH formation from the linear portion of the absorbance curve.

-

The Formation of UDP-Galactosamine

UDP-galactosamine (UDP-GalN) and its acetylated form, UDP-N-acetylgalactosamine (UDP-GalNAc), are essential precursors for the synthesis of glycoproteins, glycolipids, and glycosaminoglycans.[19] The biosynthesis of these amino sugars is distinct from the canonical Leloir pathway.

The Primary Pathway: Epimerization of UDP-N-Acetylglucosamine

In most organisms, from bacteria to eukaryotes, UDP-GalNAc is synthesized from UDP-N-acetylglucosamine (UDP-GlcNAc) through the action of UDP-glucose 4-epimerase (GALE), which exhibits broad substrate specificity and can also catalyze the interconversion of these N-acetylated UDP-sugars.[6][20][21]

2.1.1. The UDP-GlcNAc Biosynthetic Pathway

The precursor, UDP-GlcNAc, is synthesized from fructose-6-phosphate (B1210287) in a multi-step pathway:

-

Fructose-6-phosphate is converted to glucosamine-6-phosphate .

-

Glucosamine-6-phosphate is then acetylated to N-acetylglucosamine-6-phosphate .

-

N-acetylglucosamine-6-phosphate is isomerized to N-acetylglucosamine-1-phosphate .

-

Finally, N-acetylglucosamine-1-phosphate reacts with UTP to form UDP-N-acetylglucosamine , catalyzed by UDP-N-acetylglucosamine pyrophosphorylase.

A Novel Direct Biosynthetic Pathway for UDP-GalNAc

Recent research in the thermophilic crenarchaeon Sulfolobus tokodaii has identified a novel, direct biosynthetic pathway for UDP-GalNAc that bypasses the epimerization of UDP-GlcNAc.[20][22][23] This pathway involves the direct conversion of glucosamine-6-phosphate to galactosamine-6-phosphate by a novel epimerase. This discovery suggests the existence of alternative routes for the synthesis of these crucial building blocks in certain organisms.

Enzymatic Synthesis of UDP-N-Acetylgalactosamine

For research and therapeutic applications, UDP-GalNAc can be synthesized enzymatically. A two-step process has been described using recombinant human enzymes:[1]

-

N-acetylgalactosamine (GalNAc) is phosphorylated to GalNAc-1-phosphate by N-acetylgalactosamine kinase (GK2), using ATP.

-

GalNAc-1-phosphate is then converted to UDP-GalNAc by UDP-GalNAc pyrophosphorylase (AGX1), using UTP.

Visualizing the Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways and a representative experimental workflow discussed in this guide.

Caption: The Leloir Pathway for Galactose Metabolism.

Caption: Biosynthesis of UDP-N-Acetylgalactosamine.

Caption: Workflow for GALE Coupled Spectrophotometric Assay.

Conclusion

The Leloir pathway represents a fundamental metabolic route for galactose utilization, with its enzymatic components serving as critical nodes for cellular energy homeostasis and the biosynthesis of essential macromolecules. The formation of UDP-galactosamine and its N-acetylated derivative, while not a direct component of the Leloir pathway, is intricately linked through the versatile activity of UDP-galactose 4'-epimerase and represents a vital branch for the synthesis of complex carbohydrates. A thorough understanding of the kinetics and regulation of these pathways, facilitated by robust experimental methodologies, is paramount for advancing our knowledge in metabolic research and for the development of novel therapeutic strategies targeting diseases associated with aberrant galactose metabolism and glycosylation.

References

- 1. Two-step enzymatic synthesis of UDP-N-acetylgalactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leloir pathway - Wikipedia [en.wikipedia.org]

- 3. tuscany-diet.net [tuscany-diet.net]

- 4. Galactokinase - Wikipedia [en.wikipedia.org]

- 5. Galactose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 6. In vivo and in vitro function of human UDP-galactose 4′-epimerase variants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic studies with liver galactokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic studies with liver galactokinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enzyme Activity Measurement for Galactokinase [creative-enzymes.com]

- 10. High-Throughput Screening for Human Galactokinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transient kinetics of formation and reaction of the uridylyl-enzyme form of galactose-1-P uridylyltransferase and its Q168R-variant: insight into the molecular basis of galactosemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Molecular characterisation of Entamoeba histolytica UDP-glucose 4-epimerase, an enzyme able to provide building blocks for cyst wall formation | PLOS Neglected Tropical Diseases [journals.plos.org]

- 14. UDP-galactose 4-epimerase from Kluyveromyces fragilis: substrate specific inactivation during catalytic turn over - MedCrave online [medcraveonline.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. medcraveonline.com [medcraveonline.com]

- 19. One-pot three-enzyme synthesis of UDP-Glc, UDP-Gal, and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. UDP-N-acetyl-D-glucosamine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Identification of a Direct Biosynthetic Pathway for UDP- N-Acetylgalactosamine from Glucosamine-6-Phosphate in Thermophilic Crenarchaeon Sulfolobus tokodaii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.asm.org [journals.asm.org]

An In-depth Technical Guide on UDP-galactose 4-epimerase and its Role in UDP-galactosamine Interconversion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine diphosphate (B83284) (UDP)-galactose 4-epimerase (GALE) is a pivotal enzyme in galactose metabolism and the biosynthesis of essential nucleotide sugars. In humans, this enzyme exhibits dual substrate specificity, catalyzing the reversible interconversion of both UDP-galactose to UDP-glucose and UDP-N-acetylgalactosamine (UDP-GalNAc) to UDP-N-acetylglucosamine (UDP-GlcNAc). This technical guide provides a comprehensive overview of the structure, function, and catalytic mechanism of human GALE, with a particular focus on its role in the interconversion of UDP-sugars. We present a compilation of quantitative kinetic data, detailed experimental protocols for enzyme analysis, and visual representations of the key metabolic and signaling pathways involving these UDP-sugars. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Introduction

UDP-galactose 4-epimerase (GALE), encoded by the GALE gene, is a crucial enzyme in the Leloir pathway of galactose metabolism.[1][2] Its primary function is the reversible epimerization of UDP-galactose to UDP-glucose.[2] In humans and other higher eukaryotes, GALE possesses an expanded substrate specificity, also catalyzing the interconversion of UDP-N-acetylgalactosamine (UDP-GalNAc) and UDP-N-acetylglucosamine (UDP-GlcNAc).[3][4] This dual functionality places GALE at the crossroads of central carbon metabolism and the biosynthesis of precursors for glycoprotein (B1211001) and glycolipid synthesis.[5]

The products of GALE's activity are vital for various cellular processes. UDP-glucose is a key precursor for glycogen (B147801) synthesis and can be converted to UDP-glucuronic acid for detoxification reactions. UDP-galactose and UDP-GalNAc are essential donor substrates for glycosyltransferases involved in the synthesis of N-linked and O-linked glycans, which play critical roles in protein folding, stability, and cell signaling.[6][7]

Dysfunction of GALE is associated with Type III galactosemia, a rare autosomal recessive disorder with a spectrum of clinical severities.[5] Furthermore, the extracellular roles of UDP-sugars as signaling molecules, particularly through the P2Y14 receptor, have emerged as an important area of research, with implications for inflammation and other physiological processes.[1][8][9]

This guide will delve into the technical details of GALE, providing researchers with the necessary information to study its activity, understand its role in cellular pathways, and potentially target it for therapeutic intervention.

Structure and Catalytic Mechanism

Human GALE is a homodimeric enzyme, with each subunit containing a binding site for the NAD+ cofactor, which is essential for its catalytic activity.[2] The enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily.[6]